beta-Endosulfan

Vue d'ensemble

Description

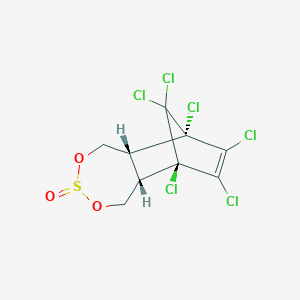

Endosulfan II, également connu sous le nom de bêta-endosulfan, est un insecticide et acaricide organochloré. C'est l'un des deux isomères de l'endosulfan, l'autre étant l'alpha-endosulfan. Endosulfan II a été largement utilisé en agriculture pour lutter contre les ravageurs des cultures telles que le coton, le thé et les légumes. En raison de sa toxicité aiguë, de son potentiel de bioaccumulation et de son rôle de perturbateur endocrinien, son utilisation a été restreinte ou interdite dans de nombreux pays .

Mécanisme D'action

Target of Action

Beta-Endosulfan, an organochlorine insecticide, primarily targets the neurotransmitter gamma-aminobutyric acid (GABA) receptors . It antagonizes the action of GABA, effectively blocking the GABA-induced uptake of chloride ions . Additionally, this compound inhibits Na+ K+ ATPase and Ca2+ and Mg2+ ATPase, which are essential for the transport of calcium across membranes .

Mode of Action

This compound interacts with its targets by blocking the GABA-induced uptake of chloride ions, thereby disrupting the normal functioning of the nervous system . This disruption leads to over-excitation of the nervous system, causing paralysis and eventually death in insects .

Biochemical Pathways

This compound affects various biochemical pathways. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . It also induces the production of reactive oxygen species (ROS), which can cause further DNA damage . Extensive sequencing analyses showed increased length and frequency of deletions catalyzed by lungs and testes upon Endosulfan treatment, with several of them favoring microhomology .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animals such as rabbits . The plasma concentration-time data for this compound was adequately described by the two-compartment model, with a half-life of 5.97 +/- 2.41 hours . The total distribution volumes during the terminal slopes were similar for Alpha- and this compound . The plasma clearance was considerably lower for alpha-endosulfan than for this compound .

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage and the triggering of a compromised DNA damage response . This can lead to undesirable processing of broken DNA ends . In addition, this compound can promote the proliferation of human breast cancer cells .

Action Environment

This compound is used in agriculture to control sucking, chewing, and boring insects in a variety of crops . It is known to be relatively stable to light in the visible spectrum, but it is subjected to photochemical degradation under ultraviolet light, forming endosulfan diol . The degradation pathway involves the formation of endosulfan diol, its transformation to endosulfan ether, and finally the complete degradation of the ether .

Analyse Biochimique

Biochemical Properties

It is known to be persistent in several environmental compartments, such as the atmosphere, sediments, and water . This persistence suggests that Beta-Endosulfan may interact with various enzymes, proteins, and other biomolecules, although the nature of these interactions is not well characterized.

Cellular Effects

This compound has been shown to have adverse effects on human health and a diverse array of aquatic and terrestrial organisms It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Méthodes De Préparation

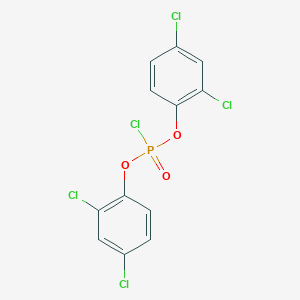

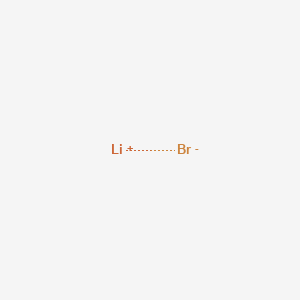

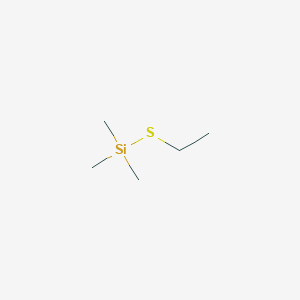

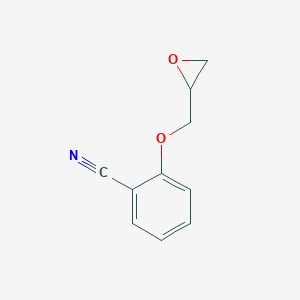

Voies de synthèse et conditions réactionnelles : Endosulfan II est synthétisé par une réaction de Diels-Alder entre l'hexachlorocyclopentadiène et le cis-butène-1,4-diol, suivie de la réaction de l'adduit avec le chlorure de thionyle . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le toluène et des températures allant de 50 à 100 degrés Celsius.

Méthodes de production industrielle : La production industrielle de l'endosulfan II implique la même voie de synthèse mais à plus grande échelle. Le procédé comprend la purification du produit final par recristallisation ou distillation pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Endosulfan II subit plusieurs types de réactions chimiques, notamment :

Oxydation : Endosulfan II peut être oxydé pour former du sulfate d'endosulfan, un métabolite plus toxique.

Hydrolyse : En présence d'eau, Endosulfan II peut s'hydrolyser pour former du diol d'endosulfan, qui est moins toxique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène. Les réactions sont généralement effectuées en milieu acide ou neutre.

Hydrolyse : Les réactions d'hydrolyse se produisent dans les milieux aqueux, souvent accélérées par des conditions acides ou basiques.

Principaux produits formés :

Oxydation : Sulfate d'endosulfan

Hydrolyse : Diol d'endosulfan

4. Applications de la recherche scientifique

Endosulfan II a été étudié de manière approfondie pour son impact environnemental et ses effets toxicologiques. Certaines de ses applications de recherche scientifique comprennent :

Chimie environnementale : Étudier la persistance et la dégradation de l'endosulfan II dans différents compartiments environnementaux tels que le sol, l'eau et l'air.

Chimie analytique : Développer des méthodes de détection et de quantification des résidus d'endosulfan II dans les échantillons environnementaux.

5. Mécanisme d'action

Endosulfan II exerce ses effets toxiques principalement par son action sur le système nerveux central. Il agit comme un stimulant du système nerveux central, provoquant une hyperexcitation des neurones. Ceci est réalisé en bloquant les récepteurs du neurotransmetteur inhibiteur acide gamma-aminobutyrique (GABA), conduisant à un tir neuronal incontrôlé . De plus, l'endosulfan II induit la production d'espèces réactives de l'oxygène (ROS), provoquant un stress oxydatif et des dommages à l'ADN .

Composés similaires :

- Aldrine

- Chlordane

- Heptachlore

Comparaison : Endosulfan II est chimiquement similaire à d'autres pesticides organochlorés tels que l'aldrine, le chlordane et l'heptachlore. Il est unique dans ses deux formes isomères (alpha et bêta), qui contribuent à sa persistance et à sa bioaccumulation dans l'environnement . Contrairement à certains de ses homologues, Endosulfan II a été spécifiquement remarqué pour ses propriétés de perturbation endocrinienne .

Applications De Recherche Scientifique

Endosulfan II has been studied extensively for its environmental impact and toxicological effects. Some of its scientific research applications include:

Comparaison Avec Des Composés Similaires

- Aldrin

- Chlordane

- Heptachlor

Comparison: Endosulfan II is chemically similar to other organochlorine pesticides such as aldrin, chlordane, and heptachlor. it is unique in its dual isomeric forms (alpha and beta), which contribute to its persistence and bioaccumulation in the environment . Unlike some of its counterparts, endosulfan II has been specifically noted for its endocrine-disrupting properties .

Propriétés

IUPAC Name |

(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-AZVNHNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037539 | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000072 [mmHg], 0.000003 [mmHg] | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33213-65-9, 959-98-8 | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Endosulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endosulfan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan alpha-isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Endosulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENDOSULFAN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 to 410 °F (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of beta-Endosulfan?

A1: this compound has a molecular formula of C9H6Cl6O3S and a molecular weight of 406.9 g/mol.

Q2: What are the spectroscopic characteristics of this compound?

A2: this compound exhibits unique absorption peaks in the terahertz (THz) region, specifically at 0.67, 0.80, 1.03, 1.14, 1.26, and 1.46 THz. [] These characteristic peaks differentiate it from its isomer, alpha-Endosulfan, highlighting the potential of THz time-domain spectroscopy for isomer identification. []

Q3: What are the major degradation pathways of this compound in the environment?

A4: this compound primarily degrades through hydrolysis to endosulfan diol, followed by further breakdown into endosulfan ether, endosulfan alpha-hydroxyether, and endosulfan lactone. [] Oxidation can also occur, leading to the formation of endosulfan sulfate, a persistent and more toxic metabolite. [, ]

Q4: How do environmental factors such as soil moisture, temperature, and waterlogging affect the degradation of this compound?

A5: Degradation rates of this compound are significantly influenced by soil moisture and temperature. [] High moisture and temperature accelerate degradation, while submerged or waterlogged conditions hinder the process. [] Notably, this compound persists longer under low moisture and temperature conditions, with a half-life exceeding a year. []

Q5: Which microorganisms are known to degrade this compound?

A7: Several fungal and bacterial strains have demonstrated the ability to degrade this compound. Fusarium ventricosum and a Pandoraea species effectively degraded both alpha and beta isomers, producing less toxic metabolites like endosulfan diol and endosulfan ether. [, ] This finding suggests their potential application in bioremediation strategies for contaminated sites. []

Q6: What are the biodegradation kinetics of this compound?

A8: Studies employing Fusarium ventricosum and a Pandoraea sp. revealed that this compound degradation generally follows zero-order kinetics. [] The degradation rate constants (k) varied depending on the microorganism and isomer, with this compound exhibiting a slower degradation rate compared to alpha-Endosulfan for both strains. []

Q7: Which analytical techniques are commonly employed for detecting and quantifying this compound in various matrices?

A9: Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are widely used for analyzing this compound residues in environmental and biological samples. [, , , , ] These techniques offer high sensitivity and selectivity, enabling accurate quantification at trace levels. [, ]

Q8: How can sorption of this compound to container walls during analytical procedures be minimized?

A10: Significant sorption of this compound to container walls can occur during analysis, particularly in aqueous systems. [] To minimize this, researchers recommend using Teflon-lined centrifuge tubes and HPLC syringes, especially when working with methanol volume fractions (fc) greater than or equal to 0.5. []

Q9: What are the toxicological effects of this compound?

A11: this compound exhibits toxicity to various organisms, including insects and aquatic life. [, , ] Studies have shown that it can disrupt lipid membrane organization and affect proton permeability, potentially leading to cellular dysfunction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(tert-Butylimino)acetyl]salicylate](/img/structure/B125140.png)

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)